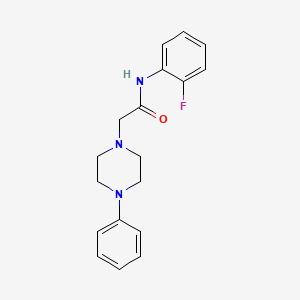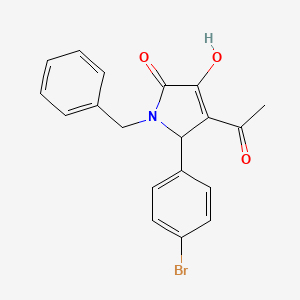![molecular formula C18H32N4O3S2 B5085641 4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine](/img/structure/B5085641.png)
4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a thiomorpholine moiety
Métodos De Preparación
The synthesis of 4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and other nitrogen sources under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves cyclization reactions using suitable precursors such as 4-hydroxypiperidine.
Attachment of the methoxypropyl group: This can be done through nucleophilic substitution reactions using methoxypropyl halides.
Formation of the thiomorpholine ring: This step involves the cyclization of appropriate intermediates under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and safety.
Análisis De Reacciones Químicas
4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique combination of functional groups makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used in studies investigating the biological activity of imidazole and piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine and thiomorpholine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine include other imidazole and piperidine derivatives. Some examples are:
1-(3-methoxypropyl)piperidin-4-amine: This compound shares the piperidine and methoxypropyl groups but lacks the imidazole and thiomorpholine rings.
4-(1-methylpiperidin-4-yl)aniline: This compound contains a piperidine ring but differs in the other functional groups present.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O3S2/c1-25-11-3-6-22-17(14-19-18(22)27(2,23)24)15-20-7-4-16(5-8-20)21-9-12-26-13-10-21/h14,16H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZEWSKWSAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCC(CC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID](/img/structure/B5085567.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5085586.png)
![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine](/img/structure/B5085601.png)
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)

![Prop-2-en-1-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5085626.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
